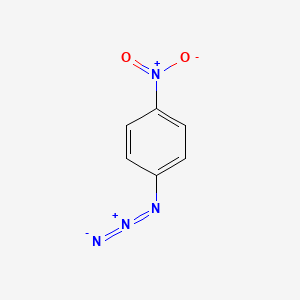

1-Azido-4-nitrobenzene

Descripción

Evolution of Synthetic Strategies for Aryl Azides

The classical and most common method for preparing aryl azides involves a two-step process starting from the corresponding aniline (B41778). researchgate.net The primary aromatic amine is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. tifr.res.ineurekaselect.com This intermediate is then reacted with an azide (B81097) source, such as sodium azide, to displace the diazonium group and yield the aryl azide. wikipedia.orgeurekaselect.com

Over the years, synthetic methodologies have evolved to offer milder conditions and broader functional group tolerance. eurekaselect.com Modern approaches include:

Copper-catalyzed reactions: The Ullmann-type conversion of aryl halides to aryl azides using a copper(I) catalyst has become a valuable alternative. thieme-connect.com The addition of ligands, such as L-proline, can accelerate this reaction, allowing it to proceed at lower temperatures. thieme-connect.comrsc.org

Diazo-transfer reactions: One-step methods have been developed that utilize diazo-transfer reagents, like triflyl azide (TfN₃), in the presence of a copper(II) catalyst to convert anilines directly to aryl azides. researchgate.net

From arylboronic acids: Arylboronic acids can be converted to their corresponding azides, which is particularly useful for creating substrates for subsequent click chemistry reactions. organic-chemistry.org

From aryl hydrazines: Aromatic hydrazines can also serve as precursors for aryl azides through reaction with a nitrosyl ion. nih.gov

These advancements have made a wider variety of substituted aryl azides more accessible for research and application. thieme-connect.comorganic-chemistry.org

Significance of Azido (B1232118) and Nitro Aromatic Systems in Advanced Organic Synthesis

The combination of an azido group and a nitro group on an aromatic ring, as seen in 1-azido-4-nitrobenzene, creates a molecule with significant potential in advanced organic synthesis.

The Azido Group: The azide functional group (-N₃) is a versatile entity in organic chemistry. sigmaaldrich.com It is considered a "high-energy" group that can readily release dinitrogen gas (N₂), a thermodynamically stable molecule. wikipedia.orgnih.gov This property is exploited in reactions that generate highly reactive nitrene intermediates. nih.gov Furthermore, the azide group is a key player in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. wikipedia.orgwikipedia.org Its stability under many reaction conditions also makes it a useful protecting group for amines. sigmaaldrich.com

The Nitroaromatic System: The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. fiveable.menumberanalytics.comwikipedia.org It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. numberanalytics.comwikipedia.orgnumberanalytics.com The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, makes the aromatic system electron-deficient. nih.gov This property is fundamental to the utility of nitroaromatic compounds as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. orgchemres.orgresearchgate.netresearchgate.netscispace.com The nitro group itself can be readily reduced to an amino group (-NH₂), providing a gateway to a wide range of further chemical transformations. numberanalytics.com

The presence of both these functional groups in this compound results in a compound that is both a potent photoaffinity label and a useful building block in various synthetic applications, which will be detailed in subsequent sections.

Table of Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 636-98-6 |

| Molecular Formula | C₆H₄N₄O₂ |

| Molecular Weight | 164.12 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 73-75 °C |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water, soluble in many organic solvents |

Table of Synthetic Precursors for this compound

| Precursor | Reagents | Reaction Type |

| 4-Nitroaniline (B120555) | 1. NaNO₂, HCl2. NaN₃ | Diazotization followed by Azidation |

| 1-Chloro-4-nitrobenzene | NaN₃, CuI (catalyst) | Nucleophilic Aromatic Substitution |

| 1-Iodo-4-nitrobenzene | NaN₃, CuI (catalyst) | Nucleophilic Aromatic Substitution |

Structure

3D Structure

Propiedades

IUPAC Name |

1-azido-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVSJPFJBUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164814 | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-60-5 | |

| Record name | 4-Nitrophenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Azido 4 Nitrobenzene

Diazotization-Azidation Route

The most conventional and widely employed method for synthesizing 1-azido-4-nitrobenzene is the diazotization of 4-nitroaniline (B120555), followed by treatment with an azide (B81097) salt. This two-step, one-pot process is valued for its efficiency and the high purity of the resulting product.

Optimization of Reaction Parameters and Yield Enhancement

The diazotization-azidation reaction begins with the dissolution of 4-nitroaniline in an acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0°C, at which point an aqueous solution of sodium nitrite (B80452) is added slowly to form the diazonium salt. Subsequently, sodium azide is introduced to the reaction mixture, leading to the formation of this compound.

Significant efforts have been made to optimize this procedure to maximize the yield. One modified protocol involves the slow addition of 4-nitroaniline to a mixture of concentrated hydrochloric acid and water, followed by the addition of ethanol (B145695) to achieve a transparent yellow solution. rsc.org After cooling, sodium nitrite is added to facilitate diazotization. The crucial azidation step is then performed by adding sodium azide portion-wise at 0°C. rsc.org This careful control of temperature and reagent addition is critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions. Following the reaction, extraction with an organic solvent like diethyl ether and subsequent purification can yield this compound as a pale yellow solid in yields as high as 98-100%. rsc.orgtpu.ru

The use of p-toluenesulfonic acid (p-TsOH) has also been explored as an alternative to mineral acids, providing a metal-free method that produces clean products often without the need for extensive purification. tpu.ru The reaction proceeds smoothly at room temperature in water, highlighting the method's simplicity and environmental advantages. tpu.ru

| Parameter | Condition | Observation | Yield | Reference |

| Acid | HCl | Standard diazotization conditions at 0°C. | 98% | rsc.org |

| Acid | p-TsOH | Reaction in water at room temperature. | Quantitative | tpu.ru |

| Azidating Agent | Sodium Azide | Added portion-wise at 0°C to the diazonium salt solution. | High | rsc.orgtpu.ru |

| Starting Material | 4-nitroaniline | The primary precursor for this route. | - | rsc.orgtpu.ru |

Mechanistic Pathway via Diazonium Ion Intermediates

The synthesis proceeds through a well-established mechanistic pathway involving the in-situ formation of a key intermediate: the 4-nitrobenzene diazonium ion.

Diazotization: In the presence of a strong acid like HCl, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable 4-nitrobenzene diazonium ion is formed. The positive charge is localized on the terminal nitrogen atom of the diazo group (-N₂⁺). researchgate.net

Azidation: The subsequent step is a nucleophilic substitution reaction. The azide anion (N₃⁻), introduced as sodium azide, attacks the terminal nitrogen of the diazonium ion. This attack displaces the dinitrogen molecule (N₂), which is an excellent leaving group due to its thermodynamic stability. The result is the formation of this compound. This final step is characteristic of a Sandmeyer-type reaction. researchgate.net

Copper-Mediated Synthetic Approaches

While the diazotization-azidation of anilines is highly effective, copper-mediated reactions offer alternative pathways to aryl azides, sometimes providing advantages in substrate scope or reaction conditions.

Alternative Precursors and Catalytic Systems

Copper-catalyzed reactions expand the range of suitable precursors for forming aryl azides. Instead of relying on anilines, these methods can utilize aryl halides or aryl boronic esters. For instance, a copper-mediated reaction using sodium azide can convert 1,2-diboronic esters into 1,2-diazido alkenes. nih.gov While this specific example relates to alkenes, the underlying principle of copper-catalyzed azidation is applicable to aryl systems. The catalytic system typically involves a copper(I) or copper(II) salt, which facilitates the transfer of the azide group to the aromatic substrate. The choice of ligand and solvent can be crucial for the reaction's success.

Proposed Single-Electron Transfer (SET) Mechanisms

The mechanism of many copper-mediated reactions is proposed to involve a single-electron transfer (SET) process. sigmaaldrich.com In this context, a copper(I) catalyst could be oxidized to copper(II) by transferring a single electron. This process can generate radical intermediates from the substrate. youtube.com

In a hypothetical copper-catalyzed azidation of an aryl halide, the mechanism might proceed as follows:

Oxidative addition of the aryl halide to a Cu(I) complex.

The resulting Cu(III)-aryl intermediate reacts with the azide anion.

Reductive elimination would then yield the aryl azide product and regenerate the Cu(I) catalyst.

Alternatively, a SET pathway could be initiated by the transfer of an electron from a Cu(I) species to the substrate, generating a radical anion. rsc.org This intermediate could then fragment and react with an azide source. The precise mechanism can be complex and is often dependent on the specific substrates, catalyst, and reaction conditions employed.

Nitration and Subsequent Azidation of Aniline (B41778) Derivatives

An alternative strategy involves the introduction of the nitro group onto an aniline derivative, followed by the conversion of the amino group to an azide. However, direct nitration of aniline is often problematic as the amino group is susceptible to oxidation. Therefore, a protecting group is typically required.

A plausible synthetic sequence would be:

Protection: The amino group of aniline is protected, for example, by acetylation to form acetanilide.

Nitration: The protected aniline is then nitrated. The acetylamino group is an ortho-, para-director, leading to a mixture of 2-nitro and 4-nitroacetanilide. The 4-nitro isomer is typically the major product and can be separated.

Deprotection: The acetyl group is removed by hydrolysis to yield 4-nitroaniline.

Diazotization-Azidation: The resulting 4-nitroaniline is then converted to this compound using the standard diazotization-azidation route as described in section 2.1.

This multi-step approach is less direct than starting with commercially available 4-nitroaniline but demonstrates the synthesis from a more fundamental precursor. In some complex syntheses, a nitration step might be performed on a more elaborate aniline derivative before the azidation step. For instance, a multi-step sequence starting from tolylboronic acid involved nitration, oxidation, and degradation to an acetylamino group, which was then saponified to an amino group that could be subsequently converted to an azide. google.com

Comparative Analysis of Synthetic Protocols

The synthesis of this compound, an important intermediate in various chemical transformations, can be achieved through several methodologies. ontosight.aiontosight.ai A comparative analysis of these synthetic protocols is crucial for selecting the most appropriate method based on specific laboratory or industrial requirements. Key considerations include the efficiency of the reaction, the regioselectivity of the azido (B1232118) group introduction, and the scalability of the process. Furthermore, the applicability of a method to substrates with varying sensitivities is a critical factor.

Efficiency, Regioselectivity, and Scalability Considerations

The classical and most widely employed method for synthesizing this compound is the diazotization of 4-nitroaniline, followed by a substitution reaction with an azide source, typically sodium azide. ontosight.ai This method is renowned for its high efficiency, with reported yields often exceeding 90%. rsc.org For instance, a protocol involving the diazotization of 4-nitroaniline in hydrochloric acid and subsequent treatment with sodium azide at low temperatures (0–5°C) has been shown to produce this compound in yields as high as 98%. rsc.org The regioselectivity of this reaction is excellent, as the starting material, 4-nitroaniline, dictates the precise positioning of the azide group at the para position relative to the nitro group. From a scalability perspective, the diazotization-azidation method is highly robust and suitable for large-scale industrial production due to the low cost of starting materials and the straightforward reaction conditions.

Alternative methods, such as copper-mediated azidation of 4-nitrophenylboronic acid, have also been explored. While this approach offers an alternative for substrates that may be sensitive to the acidic conditions of diazotization, it generally provides lower yields, typically in the range of 70-75%. The purification process for this method often involves column chromatography, which can be less amenable to large-scale synthesis compared to the simple recrystallization typically used for the product obtained from the diazotization route.

Another approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 2-chloro-4-nitro-1-(trifluoromethylsulfinyl)benzene with sodium azide has been reported to yield 1-azido-2-chloro-4-nitrobenzene, demonstrating that the trifluoromethylsulfinyl group can act as an effective leaving group in aromatic nucleophilic substitution reactions. researchgate.net While this specific example does not directly produce this compound, it highlights the potential of nucleophilic substitution strategies. The efficiency and scalability of such methods would be highly dependent on the availability and cost of the starting materials.

A summary of the comparison between the diazotization-azidation and copper-mediated methods is presented in the table below.

| Parameter | Diazotization-Azidation | Copper-Mediated Azidation |

| Starting Material | 4-Nitroaniline | 4-Nitrophenylboronic acid |

| Key Reagents | Hydrochloric acid, Sodium nitrite, Sodium azide | Copper sulfate, Sodium azide |

| Reaction Temperature | 0–5°C | Ambient |

| Yield | High (e.g., 93.5% - 98%) rsc.org | Moderate (70–75%) |

| Purification | Recrystallization | Column Chromatography |

| Scalability | High | Moderate |

Applicability to Diverse Substrate Sensitivities

The choice of synthetic method is often dictated by the functional groups present in the substrate. The diazotization-azidation protocol, while highly efficient, utilizes strongly acidic conditions (hydrochloric acid) and nitrous acid, which can be incompatible with acid-sensitive functional groups. For substrates bearing such groups, alternative, milder methods are necessary.

The copper-mediated azidation of arylboronic acids presents a valuable alternative for acid-sensitive substrates. This method proceeds under neutral or mildly basic conditions, thus avoiding the harsh acidic environment of the diazotization reaction. This broader functional group tolerance comes at the cost of lower yields and potentially more complex purification.

The development of other methodologies, such as those employing diazo-transfer reagents or alternative leaving groups in nucleophilic aromatic substitution reactions, further expands the toolkit for synthesizing aryl azides with diverse functionalities. For instance, the use of p-toluenesulfonyl azide or other organic azides as diazo-transfer agents can sometimes offer milder reaction conditions.

The table below outlines the applicability of different synthetic approaches based on substrate sensitivity.

| Synthetic Method | Substrate Sensitivity Considerations |

| Diazotization-Azidation | Not suitable for substrates with acid-sensitive functional groups. |

| Copper-Mediated Azidation | Advantageous for substrates sensitive to acidic conditions. |

| Nucleophilic Aromatic Substitution | Applicability depends on the nature of the leaving group and the reaction conditions required. |

Comprehensive Analysis of Reaction Mechanisms and Reactivity of 1 Azido 4 Nitrobenzene

Azide (B81097) Reactivity: Cycloaddition Pathways

The azide moiety in 1-azido-4-nitrobenzene is a key player in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole (the azide) to a dipolarophile (such as an alkyne or alkene).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. nih.gov This reaction involves the coupling of an azide with a terminal alkyne to form a 1,2,3-triazole.

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgresearchgate.net This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted isomers. The copper(I) catalyst is crucial in orchestrating this selectivity. beilstein-journals.org The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate. beilstein-journals.orgnih.gov The azide, in this case, this compound, then adds to the copper acetylide in a manner that leads specifically to the 1,4-disubstituted product. This high degree of control over the product's regiochemistry is a significant advantage in various applications, from drug discovery to materials science. researchgate.net

| Reaction Type | Catalyst | Product(s) | Key Feature |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-disubstituted triazoles | Lacks regioselectivity |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Exclusively 1,4-disubstituted triazole | High regioselectivity. beilstein-journals.org |

Kinetic studies of the CuAAC reaction have revealed that the reaction rate can exhibit different dependencies on reactant concentrations. nih.gov At catalytic concentrations of copper, the reaction rate is often observed to be roughly zero-order with respect to the azide and alkyne concentrations. nih.gov However, at non-catalytic copper concentrations, the rate dependence approaches first-order for both the azide and the alkyne. nih.gov

The mechanism of CuAAC is believed to involve a dinuclear copper intermediate, which facilitates the cycloaddition process. beilstein-journals.orgnih.gov The currently accepted mechanism suggests the active participation of two copper atoms. acs.org The process is initiated by the formation of a copper(I) acetylide. The azide then coordinates to one of the copper centers, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the catalyst. The presence of ligands can significantly influence the solubility and reactivity of the copper catalyst. nih.gov

| Copper Concentration | Rate Dependence on [Azide] and [Alkyne] |

|---|---|

| Catalytic | Approximately zero-order. nih.gov |

| Non-catalytic | First-order. nih.gov |

Zinc-Catalyzed Azide-Alkyne Cycloaddition

While copper is the most common catalyst for azide-alkyne cycloadditions, other metals have been explored. Zinc-catalyzed azide-alkyne cycloaddition has been investigated as an alternative. Research in this area is less extensive than for CuAAC, but it offers a potentially less toxic catalytic system. Further studies are needed to fully understand the mechanism and scope of zinc-catalyzed variants and how they compare to the well-established copper-catalyzed reactions.

Bioorthogonal Reactivity and Chemoselective Transformations

The azide group is considered bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found in biological systems. nih.gov This property makes this compound and other azides invaluable tools for chemical biology. They can be incorporated into biomolecules such as proteins, glycans, and nucleic acids without perturbing their native function. nih.gov Subsequent chemoselective ligation with a suitable reaction partner, often an alkyne via CuAAC or a strained cyclooctyne (B158145) in strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the specific labeling and visualization of these biomolecules in their native environment. nih.govbeilstein-journals.org

Other 1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones)

Beyond alkynes, the azide group of this compound can undergo 1,3-dipolar cycloaddition with other dipolarophiles, such as alkenes and nitrones. rsc.orgqu.edu.sa Nitrones, which are 1,3-dipoles themselves, can react with various dipolarophiles to form isoxazolidine (B1194047) derivatives. rsc.orgqu.edu.saclockss.org The reaction of an azide with a nitrone is a less common but mechanistically intriguing transformation. These reactions expand the synthetic utility of this compound, providing access to a broader range of heterocyclic structures. The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the azide and the nitrone. clockss.org

Nitro Group Reactivity: Transformations and Electronic Influence

The nitro group is a powerful electron-withdrawing moiety that profoundly influences the reactivity of the aromatic ring and can undergo specific chemical transformations.

Impact on Aromatic Ring Activation and Deactivation

The nitro group exerts a strong deactivating effect on the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). quora.comyoutube.com This is due to its potent electron-withdrawing nature, which operates through both inductive and resonance effects. youtube.comresearchgate.net The nitrogen atom in the nitro group bears a formal positive charge, which inductively pulls electron density from the ring. quora.comyoutube.com

Resonance structures show that the nitro group withdraws electron density specifically from the ortho and para positions, creating partial positive charges at these carbons. youtube.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. quora.com Consequently, if an electrophilic substitution reaction were to occur, the nitro group directs the incoming electrophile to the meta position, which is less deactivated than the ortho and para positions. youtube.com

Conversely, for nucleophilic aromatic substitution (NAS), the nitro group is a strong activating group. By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. stackexchange.com

Staudinger Reaction and Azido-Phosphine Ligation

The reaction of the azide group in this compound with phosphines, known as the Staudinger reaction, is a cornerstone of its reactivity. wikipedia.orgsigmaaldrich.com This reaction forms an iminophosphorane, which can be a stable product or an intermediate that is hydrolyzed to a primary amine. sigmaaldrich.com

Kinetics and Factors Influencing Reaction Rates

The Staudinger reaction is a bimolecular process that generally follows second-order kinetics. nih.govwikipedia.org The rate-limiting step is typically the initial nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. nih.govwikipedia.org

Several factors influence the reaction rate:

Electronic Nature of the Azide: Electron-withdrawing groups on the aromatic ring of the aryl azide increase the reaction rate. nih.gov The nitro group in this compound is strongly electron-withdrawing, making it significantly more reactive in the Staudinger reaction compared to unsubstituted phenyl azide. For example, the reaction between this compound and triphenylphosphine (B44618) has a reported rate constant of 0.611 M⁻¹s⁻¹. nih.gov

Electronic Nature of the Phosphine: Electron-donating groups on the phosphine enhance its nucleophilicity, thereby increasing the reaction rate. nih.gov

Solvent: The solvent can also play a role in the reaction kinetics. nih.gov

Rate Constants for Staudinger Reactions of Various Azides

| Azide Compound | Phosphine Compound | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| This compound | Triphenylphosphine | 0.611 | nih.gov |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | 18 | nih.gov |

| Classic Staudinger Ligation Azide | Typical Phosphine | 1.9 x 10⁻³ | nih.gov |

Iminophosphorane Intermediate Formation

The mechanism of the Staudinger reaction begins with the nucleophilic addition of the phosphine to the terminal nitrogen atom (Nγ) of the azide group. wikipedia.orgubc.ca This initial step forms a linear phosphazide intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield an iminophosphorane (also known as an aza-ylide). wikipedia.orgsigmaaldrich.comwikipedia.org

The reaction mechanism is as follows: R₃P + N₃-R' → R₃P=N-N=N-R' (Phosphazide intermediate) → R₃P=NR' (Iminophosphorane) + N₂

The resulting iminophosphorane formed from this compound is triphenylphosphine 4-nitrophenyl-imide (assuming triphenylphosphine is used). Iminophosphoranes derived from electron-deficient azides, such as this compound, are reported to be more stable. nih.gov In the presence of water, this intermediate is readily hydrolyzed to produce the corresponding primary amine (4-azidoaniline) and a phosphine oxide (e.g., triphenylphosphine oxide). wikipedia.orgsigmaaldrich.com

Photochemical and Thermal Decomposition Pathways

Aromatic azides like this compound are sensitive to both heat and light, undergoing decomposition that typically involves the extrusion of molecular nitrogen (N₂). This process generates a highly reactive nitrene intermediate (4-nitrophenylnitrene).

Thermal Decomposition: When heated, this compound loses N₂ to form the corresponding singlet nitrene, which can then interconvert to the more stable triplet state. These nitrenes are highly reactive electrophilic species that can undergo various subsequent reactions, including insertion into C-H bonds, addition to double bonds, or abstraction of hydrogen atoms. In the absence of other trapping agents, they can dimerize to form azo compounds (e.g., 4,4'-dinitroazobenzene). Studies on similar compounds, like 2-(2-azidophenyl)-5-methylbenzotriazole, show that thermal decomposition leads to complex heterocyclic products through intramolecular cyclization pathways initiated by the nitrene. datapdf.com

Photochemical Decomposition: Irradiation with ultraviolet light also leads to the formation of the 4-nitrophenylnitrene intermediate. nih.gov Photolysis is often used in photoaffinity labeling applications, where the generated nitrene reacts covalently with nearby molecules. However, the photochemical behavior can be complex. For some related azidoaniline derivatives, irradiation can lead to the cleavage of other bonds within the molecule if the spacer between the azido (B1232118) group and other functionalities is not sufficiently long. nih.gov

Table of Compounds

Computational and Theoretical Investigations of 1 Azido 4 Nitrobenzene

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT has become a cornerstone for studying the reaction mechanisms of organic reactions. For 1-azido-4-nitrobenzene, DFT calculations have been pivotal in understanding its behavior in cycloaddition reactions.

Theoretical studies using DFT methods at the B3LYP/6-311G(d,p) computational level have been conducted on the [3+2] cycloaddition reaction between this compound and prop-2-yn-1-ol. medcraveonline.commedcraveonline.com The primary goal of these studies was to predict the regioselectivity of the reaction by exploring the possible ortho and meta reaction channels. medcraveonline.com Analysis of the Gibbs free energies associated with the different reaction pathways revealed that the reaction is highly meta-regioselective. medcraveonline.commedcraveonline.com This theoretical prediction is in strong agreement with experimental results, validating the computational model. medcraveonline.com The regioselectivity in these 1,3-dipolar cycloadditions can be influenced by steric and electronic factors, which are effectively modeled by DFT calculations. medcraveonline.com

Table 1: Summary of DFT Findings on the Cycloaddition of this compound

| Computational Method | Reaction Studied | Key Finding | Reference |

|---|---|---|---|

| DFT: B3LYP/6-311G(d,p) | [3+2] Cycloaddition with prop-2-yn-1-ol | High meta regioselectivity | medcraveonline.com, , medcraveonline.com |

| DFT: B3LYP/6-311G(d,p) | [3+2] Cycloaddition with prop-2-yn-1-ol | Low activation energies (3.82–4.16 kcal/mol) | medcraveonline.com |

To understand the regioselectivity, researchers explored the potential energy surfaces (PES) for the cycloaddition reaction. medcraveonline.commdpi.com The transition states (TSs) for both the ortho and meta pathways were located and characterized. medcraveonline.com Analysis of the activation energies showed a narrow range, from 3.82 to 4.16 kcal/mol, indicating high reactivity. medcraveonline.com The calculations also demonstrated that these [3+2] cycloaddition reactions are significantly exothermic, by as much as 71 to 74 kcal/mol. medcraveonline.com By comparing the energies of the transition states corresponding to the ortho and meta additions, the preference for the meta product is clearly established. medcraveonline.com

Electronic Structure Analysis and Excited States

Understanding the electronic structure is fundamental to explaining the chemical behavior and reactivity of a molecule. Quantum chemical methods are employed to analyze molecular orbitals and predict excited state properties.

While specific studies on this compound using advanced multiconfigurational methods are not prevalent, extensive research on the related compound nitrobenzene (B124822) provides valuable insights. The electronic structure and excited states of nitrobenzene have been investigated using high-level quantum chemical methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2). acs.org These methods are used to calculate vertical excitation energies and to construct potential energy surfaces for dissociation reactions and inter-system crossings between singlet and triplet states. acs.orgarxiv.org For instance, studies on nitrobenzene have elucidated the ultrafast dynamics of its excited states, identifying rapid decay from the initially excited singlet state (S1) via inter-system crossing to a triplet state (T2). arxiv.org Such computational approaches are crucial for understanding the photochemistry of nitroaromatic compounds. acs.org

The reactivity of this compound in cycloaddition reactions has been analyzed using conceptual DFT indices. medcraveonline.com These indices, including the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated from the energies of the Frontier Molecular Orbitals (FMOs), namely the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). mdpi.com

The electronic chemical potential of this compound (−4.97 eV) is lower than that of its reactant prop-2-yn-1-ol (−3.27 eV), indicating that in a polar reaction, this compound acts as the electrophile. medcraveonline.com The electrophilicity index (ω) of this compound is 2.91 eV, classifying it as a strong electrophile. medcraveonline.com In contrast, its nucleophilicity index (N) is 2.38 eV. medcraveonline.com This analysis of reactivity indices helps to predict the direction of charge transfer and the relative reactivity of the reactants, complementing the FMO theory approach which often falls short in rationalizing regioselectivity for these types of reactions. researchgate.net

Table 2: Conceptual DFT Reactivity Indices (in eV)

| Compound | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) | Reference |

|---|---|---|---|---|---|

| Azidobenzene | -3.79 | 5.80 | 1.24 | 2.89 | medcraveonline.com |

| 4-Azido-benzonitrile | -4.42 | 5.44 | 1.79 | 2.38 | medcraveonline.com |

| This compound | -4.97 | 4.24 | 2.91 | 2.38 | medcraveonline.com |

Thermochemical Data and Enthalpies of Reaction

The thermochemical properties of this compound (also known as 4-nitrophenyl azide (B81097) or 4-NPA) are critical for understanding its stability and energetic behavior. Quantum chemical calculations and experimental methods like thermogravimetric analysis have been employed to determine these values. The gas-phase enthalpy of formation has been reported through such computational studies. rsc.orgosti.gov One study calculated the gas phase heat of formation to be 93.1 kcal/mol. osti.gov Another investigation determined the melting point to be 69.7 ± 0.4 °C and the enthalpy of fusion (ΔHm) at that temperature to be 25.1 ± 1.3 kJ mol⁻¹. rsc.org

| Property | Value | Source |

|---|---|---|

| Melting Point (Tm) | 69.7 ± 0.4 °C | rsc.org |

| Enthalpy of Fusion (ΔHm) | 25.1 ± 1.3 kJ mol⁻¹ | rsc.org |

| Gas Phase Heat of Formation | 93.1 kcal/mol | osti.gov |

The enthalpy of reaction (ΔrH°), which indicates the heat absorbed or released during a chemical reaction, has been documented for this compound in specific cycloaddition reactions. nist.gov These reactions are typically exothermic, driven by the formation of stable triazole or other heterocyclic products. For instance, the reaction with styrene (B11656) in a chlorobenzene (B131634) solvent is significantly exothermic.

| Reaction Partner | Formula | ΔrH° (kJ/mol) | Conditions | Source |

|---|---|---|---|---|

| Styrene | C₁₀H₁₂ | -151 | Chlorobenzene, solid phase | |

| N-Methylnitrone | C₁₀H₁₇N | -99 | Toluene, solid phase |

Computational Modeling of Solvent Effects on Reactivity

Computational modeling provides significant insights into how solvents influence the reactivity of this compound. The choice of solvent can affect reaction rates and, in some cases, the selectivity of a reaction. soton.ac.uk

Density Functional Theory (DFT) is a primary computational tool used for these investigations. rsc.org To model the influence of the solvent environment, continuum models such as the SMD (Solvent Model Density) model are employed. rsc.org This approach simulates the bulk solvent effect on the solute's electronic structure and geometry. In one computational study on the copper-mediated reduction of azides, researchers used the SMD model to consider the effects of water and toluene. rsc.org This was particularly relevant as experimental results showed that reaction yields were higher in water, while toluene/water mixtures gave the best outcomes. rsc.org The calculations were performed using the BP86 functional with empirical dispersion correction, the 6-31G(d) basis set for non-metal atoms, and the SDD effective core potential for copper. rsc.org

These computational approaches allow for the prediction of electronic properties, such as the charge distribution on the azide and nitro groups, which are key to understanding the compound's reactivity. The polarity of the solvent is a known factor that can increase reaction rates. For example, the rate constant (k) for a reaction involving this compound was found to be 4.21 M⁻¹s⁻¹ in the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO), highlighting the solvent's role in facilitating the reaction. By modeling transition states and analyzing frontier molecular orbitals, computational methods can predict how different solvents will modulate the energy barriers and thermodynamics of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Azido 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-azido-4-nitrobenzene, providing unambiguous data on the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays a distinct pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The spectrum is defined by two doublets, each integrating to two protons. rsc.orgrsc.org

The protons ortho to the electron-withdrawing nitro group are deshielded and appear as a doublet at approximately 8.24-8.25 ppm. rsc.orgrsc.org The protons ortho to the azide (B81097) group are located further upfield, presenting as a doublet around 7.14-7.15 ppm. rsc.orgrsc.org The coupling constant (J) for both doublets is typically around 9.0 Hz, which is characteristic of ortho coupling in a benzene ring. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-H, 6-H (ortho to -NO₂) | 8.24 - 8.25 | Doublet | ~9.0 |

| 3-H, 5-H (ortho to -N₃) | 7.14 - 7.15 | Doublet | ~9.0 |

¹³C NMR Structural Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Due to the symmetry of the 1,4-disubstituted ring, four distinct signals are typically observed in the aromatic region.

The carbon atom bearing the nitro group (C-NO₂) is the most deshielded, appearing at approximately 146.9-147.2 ppm. rsc.orgrsc.org The carbon atom attached to the azide group (C-N₃) resonates at a slightly lower chemical shift, around 144.6-145.0 ppm. rsc.orgrsc.org The two sets of chemically equivalent aromatic CH carbons appear at approximately 125.6-125.9 ppm and 119.4-119.7 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | 146.9 - 147.2 |

| C-N₃ | 144.6 - 145.0 |

| Aromatic CH | 125.6 - 125.9 |

| Aromatic CH | 119.4 - 119.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups of this compound.

Characteristic Azide Asymmetric Stretching Vibrations

A strong and sharp absorption band, indicative of the asymmetric stretching vibration of the azide group (N₃), is a hallmark of the IR spectrum of this compound. This characteristic peak is consistently observed in the region of 2100-2122 cm⁻¹. rsc.org

Nitro Group Vibrational Modes

The presence of the nitro group (-NO₂) gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration of the N-O bonds typically appears in the range of 1512-1520 cm⁻¹. rsc.orgorgchemboulder.com The symmetric stretching vibration is observed at a lower wavenumber, generally around 1328-1369 cm⁻¹. rsc.orgorgchemboulder.com When a nitro group is attached to an aromatic ring, these stretching bands are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2122 |

| Nitro (-NO₂) | Asymmetric Stretch | 1512 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | 1328 - 1369 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation pathways under electron impact. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 164 g/mol . rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass, with calculated values for C₆H₄N₄O₂ being around 164.0334. rsc.org

The fragmentation pattern is characteristic of aryl azides and nitroaromatic compounds. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the azide group, leading to the formation of a nitrenium ion intermediate.

Table 4: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Adduct/Fragment | m/z |

|---|---|

| [M]⁺ | 164.03288 |

| [M+H]⁺ | 165.04071 |

| [M+Na]⁺ | 187.02265 |

| [M-H]⁻ | 163.02615 |

X-ray Crystallography and Solid-State Structural Investigations

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, a molecule of significant interest in various chemical fields, single-crystal X-ray diffraction has provided definitive insights into its molecular geometry and intermolecular packing.

The solid-state structure reveals important details about the molecular conformation. The molecule consists of a benzene ring substituted with an azido (B1232118) group (-N₃) and a nitro group (-NO₂) at the para positions. nih.govcymitquimica.com Studies on related aromatic azides suggest that the phenyl ring and the substituent groups are largely coplanar, a feature that facilitates π-stacking interactions in the crystal. iucr.org These non-covalent interactions, along with potential weak hydrogen bonds, play a crucial role in stabilizing the crystal packing, influencing properties such as density and thermal stability. The yellow crystalline solid nature of this compound is a direct consequence of its molecular structure and electronic system. cymitquimica.com

The precise crystallographic data for this compound is summarized in the interactive table below.

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P 21 21 21 | nih.gov |

| a (Å) | 3.6798 | nih.gov |

| b (Å) | 10.3754 | nih.gov |

| c (Å) | 18.1767 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 693.63 | nih.gov |

| Z | 4 | nih.gov |

| Residual Factor (R) | 0.0395 | nih.gov |

Applications in Advanced Organic Synthesis Research

Role as a Key Building Block for Complex Molecules

1-Azido-4-nitrobenzene serves as a fundamental building block in the synthesis of more complex molecules, primarily due to the distinct reactivity of its two functional groups. ontosight.aiontosight.ai The azide (B81097) group is a ready handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecular fragments. ontosight.ai This enables chemists to construct large, elaborate molecules from smaller, simpler precursors.

Research has demonstrated its integration into the synthesis of sophisticated compounds with specific functions. For instance, derivatives of this compound have been used in the multi-step synthesis of new caged calcium compounds, which are designed for two-photon absorption applications in biological systems. acs.org Furthermore, its role as a precursor is highlighted in the synthesis of various pharmaceuticals. cymitquimica.com The compound's rigid phenyl core, combined with the versatile azide and nitro functionalities, provides a stable scaffold onto which further chemical complexity can be built.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles)

The azide group of this compound is particularly adept at participating in cycloaddition reactions, making it a cornerstone for the synthesis of nitrogen-rich five-membered heterocycles like triazoles and tetrazoles. tpu.ru These heterocyclic motifs are prevalent in medicinal chemistry and materials science. researchgate.netraco.cat

Triazoles: The most prominent application of this compound in heterocycle synthesis is its reaction with terminal alkynes to form 1,2,3-triazoles. This transformation is most efficiently achieved through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted isomer. Studies have reported conversion efficiencies exceeding 90% for this reaction. This method provides a straightforward route to highly functionalized triazoles, where the nitro-substituted phenyl group imparts specific electronic properties to the final molecule. rhhz.net

| Reactant A | Reactant B | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1-(4-nitrophenyl)-4-alkyl/aryl-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), High yield (>90%), Mild reaction conditions. rhhz.net |

Tetrazoles: The azide functionality can also undergo cycloaddition with nitriles (R-C≡N) to form tetrazole rings. researchgate.netorganic-chemistry.org This reaction, often promoted by Lewis or Brønsted acids, provides access to 5-substituted 1-(4-nitrophenyl)tetrazoles. youtube.com The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. researchgate.netnih.gov The use of this compound as the azide component allows for the direct incorporation of the nitrophenyl moiety into the final tetrazole-containing drug candidates or functional materials. researchgate.net

| Azide Component | Nitrile Component | Conditions | Product Type | Significance |

|---|---|---|---|---|

| This compound | Organic Nitrile (R-C≡N) | Acid catalyst (e.g., Zn salts, NH₄Cl) | 1-(4-nitrophenyl)-5-substituted-1H-tetrazole | Forms a key heterocyclic scaffold used in medicinal chemistry. researchgate.netorganic-chemistry.orgyoutube.com |

Preparation of Functionalized Aromatic Systems

This compound is a precursor for a variety of other functionalized aromatic systems through the chemical manipulation of its azide and nitro groups.

The nitro group is readily reduced to an amino group (-NH₂) under standard conditions, such as using tin(II) chloride (SnCl₂) and hydrochloric acid. This yields p-azidoaniline, a bifunctional aromatic compound that possesses a nucleophilic amine ready for amide bond formation, diazotization, or other amine-specific chemistry, while retaining the azide for cycloaddition reactions.

Conversely, the azide group can be transformed. Besides cycloadditions, it can participate in reactions such as the Staudinger reaction with phosphines to form an aza-ylide, which can be hydrolyzed to a primary amine. It can also react with primary amines to form diarylamines. cymitquimica.com These transformations allow for the selective introduction of different functionalities onto the benzene (B151609) ring, creating a diverse library of substituted aromatic compounds from a single starting material.

| Original Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂/HCl, H₂/Pd-C | Amino (-NH₂) | |

| Azido (B1232118) (-N₃) | [3+2] Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) | 1,2,3-Triazole Ring | rhhz.net |

| Azido (-N₃) | [3+2] Cycloaddition | Nitrile (R-C≡N) | Tetrazole Ring | researchgate.netorganic-chemistry.org |

| Azido (-N₃) | Nucleophilic Substitution | Primary Amines | Diarylamines | cymitquimica.com |

Integration into Multi-component and Tandem Reaction Sequences

The reactivity of the functional groups in this compound makes it an ideal participant, or a key in situ generated intermediate, in multicomponent reactions (MCRs) and tandem (or domino) reaction sequences. mdpi.comnih.gov These processes, where multiple chemical bonds are formed in a single operation without isolating intermediates, are highly valued for their efficiency and atom economy. rsc.org

A notable example is the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles directly from nitroarenes and terminal alkynes. rhhz.net In this sequence, the starting nitrobenzene (B124822) is first reduced to the corresponding aniline (B41778), which then undergoes diazotization followed by azidation to form the this compound intermediate in situ. This azide immediately participates in a CuAAC reaction with a terminal alkyne present in the same reaction vessel. This elegant four-step, one-pot sequence showcases how the chemistry of the nitro-azido-benzene scaffold is central to complex tandem processes that streamline the synthesis of valuable triazole derivatives. rhhz.net

| Step | Reaction | Intermediate Formed | Status |

|---|---|---|---|

| 1 | Nitro Group Reduction | 4-Nitroaniline (B120555) | In situ |

| 2 | Diazotization | Diazonium Salt | In situ |

| 3 | Azidation | This compound | In situ |

| 4 | CuAAC Cycloaddition | Final 1,2,3-Triazole Product | Isolated |

Applications in Materials Science Research

Development of Photoresponsive Polymeric Materials

The development of materials that respond to light stimuli is a significant area of research, with applications ranging from drug delivery to optical data storage. mdpi.com 1-Azido-4-nitrobenzene serves as a key component in creating such photoresponsive polymers. The azido (B1232118) group is inherently photoreactive. Upon exposure to ultraviolet (UV) light, it can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, such as insertion into C-H or N-H bonds, or addition to C=C double bonds, allowing it to form covalent cross-links within a polymer matrix or to graft onto a polymer backbone. This photo-induced cross-linking or grafting can dramatically alter the polymer's properties, such as its solubility, swelling behavior, or mechanical strength, in a spatially controlled manner using light.

While azobenzene (B91143) derivatives are widely studied for their reversible trans-cis photoisomerization, aryl azides like this compound offer a pathway to irreversible changes, which is useful for applications like photolithography and permanent surface modification. specificpolymers.com The presence of the electron-withdrawing nitro group can also influence the absorption properties and photoreactivity of the azide (B81097).

Precursors for Optoelectronic and Conductive Organic Materials

This compound is a valuable precursor for the synthesis of organic materials with specific electronic and optical properties. smolecule.com The nitro group is a strong electron-withdrawing group, which can be chemically reduced to an amino group (-NH₂). smolecule.com This transformation is critical because the resulting 4-azidoaniline (B77532) or its derivatives can serve as monomers for the synthesis of conjugated polymers. For instance, the amino group can be used in polymerization reactions to form polyanilines or other nitrogen-containing conductive polymers.

Furthermore, both the azide and the nitro functionalities can be manipulated to tune the electronic energy levels (HOMO/LUMO) of the resulting materials. The azide group can participate in "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This allows for the modular construction of complex organic molecules and polymers. By combining moieties with different electronic characteristics (electron-donating and electron-accepting), researchers can design materials with tailored band gaps, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Functionalization Strategies for Tailored Material Properties

Modifying the surface of a material is a powerful strategy to control its interaction with the environment, for applications such as improving biocompatibility, creating sensors, or directing the assembly of microelectronic components. This compound and its derivatives are effective reagents for surface functionalization. google.com

The primary mechanism involves the generation of a reactive nitrene from the azide group upon thermolysis or photolysis. google.com This highly reactive species can form a covalent bond with a wide variety of surfaces, including those with C-H bonds, without requiring specific reactive sites on the substrate. This makes aryl azides versatile tools for modifying otherwise inert surfaces like those of silicon wafers, gold, or various polymers. Once the this compound molecule is anchored to the surface, the exposed nitro group can be used for further chemical transformations. For example, it can be reduced to an amine, which can then be used to attach other molecules, such as biomolecules, dyes, or polymers, imparting the desired functionality to the surface. smolecule.com Perfluorophenyl azides (PFPAs) are a notable class of reagents used for this purpose, highlighting the utility of the aryl azide functional group in creating reactive intermediates for surface chemistry. google.com

Self-assembly and Supramolecular Chemistry with Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This bottom-up approach is central to creating complex nanostructures. Derivatives of this compound are excellent building blocks for supramolecular chemistry and self-assembly.

The azide group is a key player in this context, primarily through its use in click chemistry. smolecule.com The reaction of an azide with a terminal alkyne to form a 1,2,3-triazole is highly efficient and specific. Researchers can synthesize molecules containing a 4-nitrophenyl azide moiety and other functional groups capable of specific interactions (e.g., hydrogen bonding, π-π stacking). By reacting these with complementary alkyne-containing molecules, complex, well-defined supramolecular architectures can be constructed.

The nitro group also plays a role by influencing the electronic properties and therefore the intermolecular interactions, such as dipole-dipole interactions and π-π stacking, of the aromatic ring. The combination of directional covalent bond formation via click chemistry and weaker, non-covalent interactions allows for the design of intricate systems like liquid crystals, molecular gels, and functional organic frameworks with precisely controlled properties.

Applications in Chemical Biology and Bioconjugation Methodologies

Utilization as Reactive Probes for Biological Systems

Reactive probes are essential for understanding the intricate workings of biological systems. 1-Azido-4-nitrobenzene and its derivatives serve as effective probes due to their ability to form stable covalent bonds with biological targets.

A primary application of this compound is in the labeling of biomolecules. The azide (B81097) group can be used for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. smolecule.com This allows researchers to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins and nucleic acids.

One common method is photoaffinity labeling, where the azide group is converted into a highly reactive nitrene intermediate upon exposure to UV light. nih.gov This nitrene can then insert into C-H, N-H, or O-H bonds in nearby biomolecules, forming a stable covalent linkage. nih.gov This technique has been instrumental in identifying protein-protein interactions and studying the structure of proteins in various environments. nih.gov

The reactivity of aryl azides like this compound can be influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound increases the electrophilicity of the azide, which can enhance its reactivity in certain labeling applications.

Table 1: Comparison of Azido (B1232118) Compounds in Bioconjugation

| Compound | Key Features | Common Applications |

|---|---|---|

| This compound | Electron-withdrawing nitro group enhances azide reactivity. | Photoaffinity labeling, nih.gov synthesis of intermediates for bioconjugation. |

| 1-Azido-4-ethoxybenzene | Electron-donating ethoxy group. | Precursor for triazole synthesis via click chemistry. |

| p-Azido-L-phenylalanine | An amino acid analog that can be incorporated into proteins. nih.gov | Studying protein-protein interactions in vivo. nih.gov |

| N-azidoacetyl-sialic acid | A sugar analog for metabolic labeling. nih.gov | Labeling cell surface glycoproteins. nih.gov |

By labeling biomolecules with probes derived from this compound, scientists can gain insights into molecular interactions. For instance, if a protein is labeled with a photo-reactive this compound derivative, it can be used to identify its binding partners. Upon photoactivation, the probe will crosslink with any molecule in close proximity, allowing for the isolation and identification of interacting partners. nih.gov This approach is invaluable for mapping protein interaction networks and understanding cellular signaling pathways.

Strategies for Site-Specific Bioconjugation via Azide Chemistry

Site-specific bioconjugation aims to attach a molecule of interest to a precise location on a biomolecule. This level of control is crucial for creating well-defined bioconjugates with consistent properties. The azide group of this compound is central to several site-specific bioconjugation strategies.

The most prominent of these is the azide-alkyne cycloaddition, often referred to as "click chemistry". thieme-connect.de This reaction, particularly the copper-catalyzed version (CuAAC), forms a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule. nih.govmdpi.com The high efficiency and specificity of this reaction make it ideal for bioconjugation. acs.org For in vivo applications where copper toxicity is a concern, a catalyst-free version called strain-promoted azide-alkyne cycloaddition (SPAAC) has been developed, which utilizes strained alkynes. acs.org

Another important strategy is the Staudinger ligation. This reaction occurs between an azide and a specifically engineered phosphine (B1218219), resulting in the formation of a stable amide bond. acs.org Like click chemistry, the Staudinger ligation is bioorthogonal and has been widely used for protein modification and synthesis. acs.orgresearchgate.net

Table 2: Key Bioconjugation Reactions Involving Azides

| Reaction | Reactants | Product Linkage | Key Features |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | 1,2,3-Triazole | High yield and specificity. nih.govmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DIBAC, BCN) | 1,2,3-Triazole | Copper-free, suitable for in vivo applications. acs.org |

| Staudinger Ligation | Azide, Ester-derivatized Phosphine | Amide | Bioorthogonal, forms a native amide bond. acs.org |

Future Research Directions and Emerging Paradigms for 1 Azido 4 Nitrobenzene

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of 1-azido-4-nitrobenzene typically involves the diazotization of 4-nitroaniline (B120555) followed by substitution with sodium azide (B81097). While effective, yielding over 90%, this method often utilizes hazardous reagents and solvents. Emerging green chemistry approaches aim to mitigate these environmental concerns.

One promising avenue is the use of water as a solvent. Research has demonstrated the synthesis of aryl azides in high yields in water at room temperature, offering a simpler, safer, and more environmentally friendly alternative. rsc.orgrsc.org Another approach involves the use of arenediazonium tosylates, which react instantly with sodium azide in water at room temperature to produce aryl azides in quantitative yields. tpu.ru The development of methods for synthesizing aryl azides without the loss of nitrogen is also a key area of focus for creating more energy-efficient and sustainable chemical processes. rsc.org Furthermore, the use of solid-supported reagents and catalysts is gaining traction, as they can drive reactions to completion and be easily removed by filtration, resulting in cleaner chemistry. researchgate.net

Development of Novel Catalytic Systems for Azide Transformations

The azide group in this compound is particularly useful in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of complex molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, efficiently forming 1,2,3-triazoles. vulcanchem.com Future research is focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Recent advancements include the development of polymer-supported copper catalysts that demonstrate high efficiency in producing aryl azides from aryl halides and sodium azide. researchgate.net These heterogeneous catalysts offer improved thermal stability, selectivity, and recyclability. researchgate.net Iron nanoparticles have also been shown to promote the selective reduction of the azido (B1232118) group in this compound. researchgate.net Additionally, computational studies are being employed to understand the mechanisms of these catalytic reactions, such as the role of copper-nitrene intermediates in aziridination and amination reactions. rsc.org The development of catalysts that can operate under milder conditions and in more environmentally friendly solvents remains a key objective.

Advanced In Silico Approaches for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are used to study reaction mechanisms and kinetics. For instance, computational studies on the pyrolysis of nitrophenyl azides have helped to elucidate the electronic and steric factors that influence their decomposition pathways. acs.orgdntb.gov.ua

These in silico approaches can predict various properties, including:

Reactivity: Predicting the most likely sites for chemical attack and the activation barriers for different reactions. For example, calculations have shown that the presence of a nitro group significantly lowers the energy barrier for nitrogen extrusion from an aryl azide. rsc.org

Spectroscopic Properties: Simulating NMR and IR spectra to aid in the identification and characterization of reaction products.

Thermochemical Data: Calculating enthalpies of reaction and formation. nist.gov

Future research will likely involve the use of more sophisticated computational models and machine learning algorithms to develop highly accurate predictive tools for the properties and reactivity of this compound and its derivatives. This will accelerate the discovery of new reactions and applications.

Implementation in Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, heat transfer, and scalability. mdpi.comacs.org The implementation of flow chemistry for the synthesis of this compound and its subsequent transformations is a significant area of future development.

Flow systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com For example, a continuous-flow procedure has been developed for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile from this compound in high yield and purity. researchgate.net Flow chemistry also enables the safe handling of potentially hazardous intermediates, as they are generated and consumed in small quantities within the reactor. durham.ac.uk The integration of in-line purification and analysis techniques will further streamline the manufacturing process, making it more efficient and cost-effective for large-scale production. mdpi.com

Exploration of Unconventional Reactivity and Novel Applications

Beyond its established use in click chemistry and as a synthetic intermediate, researchers are exploring the unconventional reactivity of this compound to unlock novel applications. The interplay between the azido and nitro groups can lead to unique chemical behavior.

One area of interest is in the synthesis of novel heterocyclic compounds. The reactions of azides with various partners can lead to the formation of triazolines, aziridines, and other nitrogen-containing rings. mdpi.com Another emerging application is in the field of photoaffinity labeling, where the nitro group can enhance the stability of the molecule for use in UV crosslinking experiments to study protein-ligand interactions. The compound's ability to generate reactive nitrene intermediates upon photolysis or thermolysis opens up possibilities for C-H functionalization and other advanced synthetic transformations. researchgate.netresearchgate.net Furthermore, the incorporation of this compound into polymers can lead to the development of photoresponsive materials with applications in sensors and displays.

Q & A

Basic: What is the optimized synthesis protocol for 1-Azido-4-nitrobenzene, and how can researchers achieve high yields?

Methodology:

this compound is synthesized via diazotization of 4-nitroaniline followed by azide substitution. Key steps include:

- Dissolving 4-nitroaniline in HCl (6N) at room temperature with stirring .

- Adding sodium nitrite (NaNO₂) to generate the diazonium intermediate, followed by sodium azide (NaN₃) to introduce the azide group .

- Critical parameters: Maintain a temperature below 5°C during diazotization to prevent decomposition. Use stoichiometric excess of NaN₃ (1.2–1.5 eq.) to ensure complete substitution. Yield typically exceeds 95% when purified via recrystallization (e.g., using ethanol/water mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 9.0 Hz, 2H, aromatic), 7.14 (d, J = 9.0 Hz, 2H, aromatic) .

- ¹³C NMR (CDCl₃, 100 MHz): δ 146.9 (C-NO₂), 144.6 (C-N₃), 125.6 (aromatic CH), 119.4 (aromatic CH) .

- FT-IR: Strong absorbance at ~2100 cm⁻¹ (azide stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Recommendation: Combine NMR with IR to confirm functional groups and rule out residual solvents or byproducts.

Basic: What safety protocols are essential for handling this compound?

Critical Precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .

- Thermal Stability: Avoid heating above 80°C due to risk of explosive decomposition .

- Spill Management: Neutralize spills with dilute sodium bicarbonate and collect using inert absorbents (e.g., vermiculite) .

Advanced: How can researchers optimize reaction conditions to mitigate thermal instability during scale-up?

Strategies:

- Use low-temperature reactors (0–5°C) for diazotization and azide substitution steps .

- Replace batch processes with flow chemistry to minimize heat accumulation .

- Monitor reaction progress via in-situ FT-IR to detect early signs of azide decomposition .

Advanced: How should contradictions in spectroscopic or synthetic data be resolved?

Analytical Framework:

- Cross-validate data: Compare NMR/IR results with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Reproduce experiments: Test variables (e.g., solvent purity, reaction time) to identify outliers .

- Literature benchmarking: Contrast findings with reported spectra (e.g., δ 8.17 ppm in ¹H NMR for nitro groups vs. δ 8.25 ppm ).

Advanced: What are the applications of this compound in click chemistry and heterocyclic synthesis?

Case Studies:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): React with terminal alkynes to form 1,2,3-triazole derivatives (e.g., bioactive molecules or polymers) .

- Photoaffinity labeling: The nitro group enhances stability in UV crosslinking experiments for protein-ligand interaction studies .

- Supramolecular chemistry: Serve as a precursor for nitro-azido ligands in coordination polymers .

Advanced: What purification strategies are recommended for isolating this compound from byproducts?

Methods:

- Recrystallization: Use ethanol/water (3:1) to remove unreacted 4-nitroaniline .

- Column chromatography: Employ silica gel with hexane/ethyl acetate (4:1) for small-scale purification .

- HPLC: For high-purity applications, use a C18 column with acetonitrile/water mobile phase .

Advanced: How can computational modeling enhance the design of derivatives based on this compound?

Approaches:

- DFT calculations: Predict electronic properties (e.g., charge distribution on nitro/azide groups) to guide functionalization .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) for drug discovery .

- Thermal stability modeling: Use Arrhenius equations to estimate decomposition kinetics under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro